molecular formula C7H11NO4 B056322 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione CAS No. 124315-44-2

5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione

Cat. No. B056322
M. Wt: 173.17 g/mol
InChI Key: FIWVVDNIXXHQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione, also known as HPMO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicine. HPMO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This leads to a decrease in the production of these inflammatory mediators, resulting in the observed anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has also been found to exhibit anticonvulsant activity and neuroprotective effects. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for drug development. However, there are also limitations to using 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied.

Future Directions

There are several future directions for the study of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. This could lead to the development of more targeted drugs that exhibit fewer side effects. Additionally, the potential neuroprotective effects of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further studied to identify its potential applications in the treatment of neurodegenerative diseases. Finally, the antitumor activity of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further explored to identify its potential role in cancer therapy.
Conclusion:
In conclusion, 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is a promising compound that exhibits various biochemical and physiological effects. Its potential applications in the field of medicine make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione involves the reaction of L-alanine with glycidol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. This method has been optimized to produce 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione with high purity and yield.

Scientific Research Applications

5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been shown to have antitumor activity, anticonvulsant activity, and neuroprotective effects. It has also been found to exhibit anti-inflammatory and analgesic effects.

properties

CAS RN

124315-44-2

Product Name

5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

5-(3-hydroxypropyl)-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H11NO4/c1-7(3-2-4-9)5(10)8-6(11)12-7/h9H,2-4H2,1H3,(H,8,10,11)

InChI Key

FIWVVDNIXXHQAV-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)O1)CCCO

Canonical SMILES

CC1(C(=O)NC(=O)O1)CCCO

synonyms

2,4-Oxazolidinedione,5-(3-hydroxypropyl)-5-methyl-(9CI)

Origin of Product

United States

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